molecular formula C12H13N3O6 B1611478 (E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate CAS No. 597562-13-5

(E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate

Cat. No. B1611478
M. Wt: 295.25 g/mol
InChI Key: XQXLEMPTISWGMH-SNAWJCMRSA-N
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Description

The compound “(E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate” is an organic compound containing a dimethylamino group, a vinyl group, and a dinitrobenzoate group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The “E” in its name indicates the geometry around the double bond, suggesting that the methyl and dimethylamino groups are on opposite sides of the double bond .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The vinyl group could participate in addition reactions, while the nitro groups could be reduced to amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethylamino group could make it a base, while the dinitrobenzoate group could make it an acid .

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and toxicity. Compounds with nitro groups can be explosive, while those with amine groups can be basic and potentially corrosive .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to study its reactivity, potential uses, and environmental impact .

properties

IUPAC Name

methyl 4-[(E)-2-(dimethylamino)ethenyl]-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6/c1-13(2)5-4-9-10(14(17)18)6-8(12(16)21-3)7-11(9)15(19)20/h4-7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXLEMPTISWGMH-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469044
Record name (E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate

CAS RN

597562-13-5
Record name (E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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